Lipophilicity (XLogP3) vs. Primary and Tertiary Amide Analogs
N-Methylcyclobutanecarboxamide exhibits a computed XLogP3-AA of 0.5, positioning its lipophilicity precisely between the more polar parent cyclobutanecarboxamide (XLogP3 = 0.1, CID 1274476) and the more lipophilic N,N-dimethylcyclobutanecarboxamide (XLogP3 = 0.7, CID 291606) [1]. This +0.4 log unit increase relative to the parent primary amide corresponds to an approximately 2.5-fold increase in octanol–water partition coefficient, sufficient to enhance passive membrane permeability while remaining within the favorable LogP range (1–3) typically sought for oral bioavailability [1][2]. By contrast, the N,N-dimethyl analogue, with an XLogP3 of 0.7, trends closer to the upper bound for fragment-like molecules and may exhibit reduced aqueous solubility. The N-methyl substitution therefore affords a tunable lipophilicity increment without sacrificing the hydrogen-bond donor functionality that the tertiary amide loses entirely.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | Cyclobutanecarboxamide (parent primary amide): XLogP3-AA = 0.1; N,N-Dimethylcyclobutanecarboxamide: XLogP3-AA = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. parent; ΔXLogP3 = −0.2 vs. N,N-dimethyl analogue |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); all values from the same computational pipeline ensuring internal consistency |
Why This Matters
For fragment libraries and lead-optimization programs, a LogP shift of 0.4 units directly impacts predicted membrane permeability and aqueous solubility, making N-methylcyclobutanecarboxamide the preferred choice when balanced lipophilicity is required—higher than the overly polar parent amide but lower than the fully alkylated tertiary amide.
- [1] PubChem Compound Summaries: CID 19910150 (N-Methylcyclobutanecarboxamide, XLogP3-AA 0.5), CID 1274476 (Cyclobutanecarboxamide, XLogP3-AA 0.1), CID 291606 (N,N-Dimethylcyclobutanecarboxamide, XLogP3-AA 0.7). National Center for Biotechnology Information, computed by XLogP3 3.0 (PubChem release 2024.11.20). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
